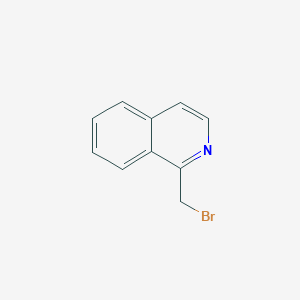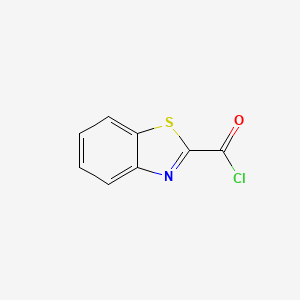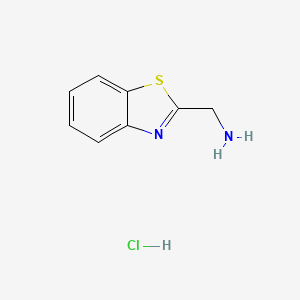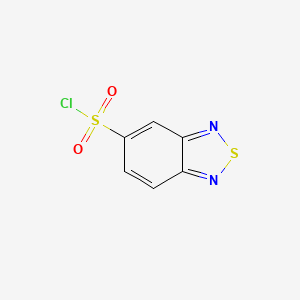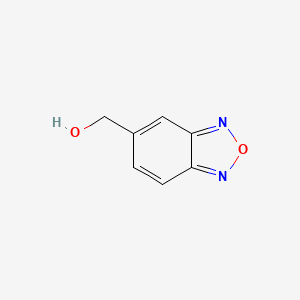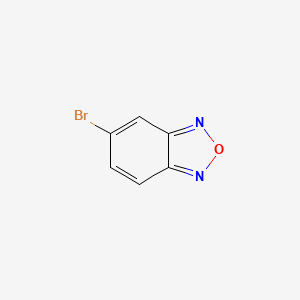
1-ブタノール-d10
概要
説明
Synthesis Analysis
The synthesis of 1-Butanol can be achieved through different chemical routes. One of the papers describes the synthesis of a radiolabeled form of 1-butanol, specifically 1-[11C]butanol, which was synthesized via carbonylation of an organoborane and carbonation of a Grignard reagent. The yields of these reactions were reported to be between 33-71% and 55-74%, respectively, with high radiochemical purity . Although this synthesis pertains to a radiolabeled variant, it provides insight into the synthetic accessibility of 1-butanol derivatives.
Molecular Structure Analysis
The molecular interactions of 1-butanol have been studied in the context of its mixtures with ionic liquids (ILs). Activity coefficients were measured to understand the interactions between 1-butanol and various ILs. The study found that the highest affinity for 1-butanol in a binary mixture was with the IL Im10.1tcb. These interactions were modeled using the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), which accurately described the data and demonstrated predictive capabilities .
Chemical Reactions Analysis
1-Butanol serves as a substrate for phospholipase D (PLD), which is involved in the formation of the intracellular signaling lipid phosphatidic acid. The study on adrenal chromaffin cells showed that 1-butanol, unlike its secondary and tertiary isomers, significantly reduces catecholamine secretion by affecting voltage-gated calcium channel currents. This indicates that 1-butanol can have distinct effects on cellular physiology and molecular targets of general anesthetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-butanol are highlighted in its use as a solvent for the extraction of polar compounds from aqueous media. The study utilized free energy simulations to understand the partitioning of solutes between water and 1-butanol, revealing that small inverse micelles of water within the 1-butanol phase can accommodate polar solutes. This nanostructure allows 1-butanol to mimic an aqueous environment, which is beneficial for the extraction process. The practical application of this property was demonstrated in the extraction of cyclohexane-1,2-diol, where 1-butanol proved to be more efficient than ethyl acetate .
Another paper discusses the metabolic engineering of Escherichia coli to produce 1-butanol, highlighting its potential as a biofuel due to its higher energy content and hydrophobicity compared to ethanol. The study demonstrates the feasibility of producing 1-butanol in a non-native host, which could have implications for sustainable energy production .
科学的研究の応用
化学合成
“1-ブタノール-d10”は、化学合成においてしばしば使用されます .
NMR分光法
“this compound”は、NMR(核磁気共鳴)分光法で使用するために適しています . NMRは、化学者が有機化合物の構造を決定するために使用する強力なツールであり、”this compound”のような重水素化溶媒は、これらの分析でしばしば使用されます .
燃料添加剤
“1-ブタノール”は、高圧で使用できる優れた燃料添加剤と見なすことができます . 重水素化バージョンである”this compound”は、同様の用途で使用できる可能性がありますが、これを確認するにはさらなる研究が必要です。
熱物理的特性の研究
“1-ブタノール”の高圧熱物理的特性の知識は、燃料添加剤としての用途にとって非常に重要です . “this compound”は、重水素化がこれらの特性にどのように影響するかを理解するために、同様の研究で使用できます。
バイオ燃料生産
“1-ブタノール”は、プラスチック産業、可塑剤、塗料、バインダー、および食品抽出剤の原料として使用される重要な化学プラットフォームです . “1-ブタノール”は燃料としての用途にも注目されています . “this compound”は、バイオ燃料生産に関連する研究で使用できる可能性があります。
材料科学
“this compound”は、特に重水素化材料の特性に関する研究において、材料科学研究で使用できる可能性があります .
Safety and Hazards
1-Butanol-d10 is classified as a dangerous good for transport and may be subject to additional shipping charges . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a flammable liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .
将来の方向性
1-Butanol-d10 is a stable and non-flammable compound that has been utilized in various scientific research fields for many years. It has potential applications in proteomics research and in the study of combustion processes . As a deuterated compound, it is particularly useful in mechanistic and kinetic studies, where the isotopic labeling allows for tracking of specific atoms through the reaction pathway .
作用機序
Target of Action
1-Butanol-d10, also known as Butyl alcohol-d10, is primarily used as a solvent in various industrial applications
Biochemical Pathways
The butanol-production pathway in bacteria involves the conversion of butanal to butanol, catalyzed by butanol dehydrogenase . .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biological system in which it is used .
Action Environment
The action, efficacy, and stability of 1-Butanol-d10 can be influenced by various environmental factors. For example, its solvent properties can be affected by temperature and pressure. Furthermore, its stability may be impacted by exposure to light or heat .
特性
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonadeuterio-4-deuteriooxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPLDYGYMQRHN-NWURLDAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369765 | |
| Record name | 1-Butanol-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34193-38-9 | |
| Record name | 1-Butanol-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanol-d10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 1-Butanol-d10 be used to study reaction mechanisms?
A1: 1-Butanol-d10, with its ten deuterium atoms, acts as a valuable isotopic label in chemical reactions. [] For instance, when reacted with hydrochloric acid and zinc chloride, it primarily forms 1-chlorobutane-d9 and 2-chlorobutane-d9. Interestingly, only the 2-chlorobutane-d9 product shows a reduced deuterium content. [] This observation suggests a mechanism involving rapid intramolecular hydride transfer between carbons 2 and 3 in a cationic intermediate during the formation of 2-chlorobutane. This transfer must be faster than the hydrogen isotope exchange with the acid, highlighting the power of 1-Butanol-d10 in elucidating complex reaction pathways.
Q2: Can NMR spectroscopy be used to study 1-Butanol-d10 in gel systems?
A2: While 1-Butanol-d10 itself doesn't form gels, it serves as a solvent for studying gelation processes using NMR. [] Research shows that 1H NMR spectroscopy successfully detects p-α-cholesteryl-p‘-octoxystilbenoate (a gelator) dissolved in 1-Butanol-d10, even within the gel phase. [] This detection relies on the rapid exchange between gelator molecules dissolved in the liquid phase and those within "mobile" regions of the gel solid. This finding challenges previous notions that NMR could only detect gelator molecules in the liquid phase of gels.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

